molecular formula C9H13NO2S B2608807 N-propylbenzenesulfonamide CAS No. 23705-37-5

N-propylbenzenesulfonamide

Cat. No.: B2608807
CAS No.: 23705-37-5
M. Wt: 199.27
InChI Key: OKPTYPHVKNNPSG-UHFFFAOYSA-N
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Description

N-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides. It consists of a benzene ring substituted with a sulfonamide group and a propyl chain. This compound is known for its versatility and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes involved in folate synthesis, leading to antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity .

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Comparison: N-propylbenzenesulfonamide is unique due to its specific propyl chain, which can influence its physical and chemical properties compared to other sulfonamides. For instance, the length and branching of the alkyl chain can affect solubility, reactivity, and biological activity .

Properties

IUPAC Name

N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPTYPHVKNNPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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